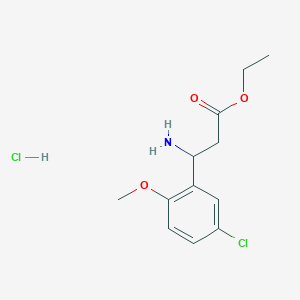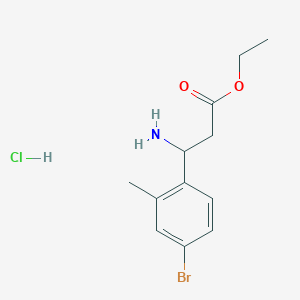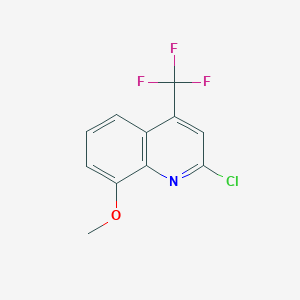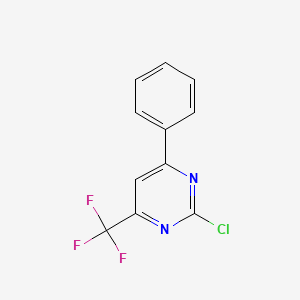
2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine
Übersicht
Beschreibung
2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative . It’s a compound that has been used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine include its density and refractive index .Wissenschaftliche Forschungsanwendungen
Agrochemicals
CTFMP and its derivatives play a crucial role in crop protection. Specifically, they are used as intermediates in the synthesis of agrochemicals designed to safeguard crops from pests. Notably, fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market, has paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds are effective due to the combination of the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Pharmaceuticals
Several TFMP derivatives have applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The biological activities of TFMP derivatives are attributed to the distinctive properties of both the fluorine atom and the pyridine ring. Expect further discoveries in this field as researchers explore novel applications of TFMP .
Interfacial Interactions
Researchers have investigated the effect of chemical substitutions on the interfacial interactions of pyrimidines using CTFMP. Specifically, it has been studied in conjunction with immobilized-artificial-membrane (IAM) chromatographic stationary phases. These studies contribute to our understanding of molecular interactions at interfaces .
Synthetic Chemistry
CTFMP serves as a valuable building block in synthetic chemistry. For instance, it is used in the synthesis of compounds like 4,4’-bis(trifluoromethyl)-2,2’-bipyridine and 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene .
Medicinal Chemistry
In medicinal chemistry, CTFMP derivatives have been explored for their potential therapeutic applications. Researchers have synthesized intermediate compounds containing the trifluoroethyl group, which may have relevance in drug development .
Materials Science
While not as extensively studied, CTFMP and its derivatives may find applications in materials science due to their unique properties. Further research could uncover novel uses in this field.
Safety and Hazards
2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Wirkmechanismus
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, which are structurally similar, are used in the agrochemical and pharmaceutical industries . They are used for the protection of crops from pests and have also found applications in the pharmaceutical and veterinary industries .
Mode of Action
It’s known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to interact with various biochemical pathways, contributing to their wide range of applications in the agrochemical and pharmaceutical industries .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are known to influence their biological activities .
Result of Action
Tfmp derivatives are known to have a wide range of biological activities, contributing to their applications in the agrochemical and pharmaceutical industries .
Action Environment
The action, efficacy, and stability of 2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine can be influenced by various environmental factors. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Eigenschaften
IUPAC Name |
2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2/c12-10-16-8(7-4-2-1-3-5-7)6-9(17-10)11(13,14)15/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBONBUWLLLBOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



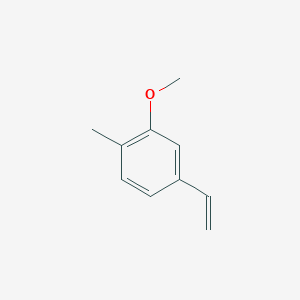
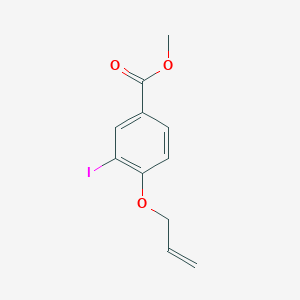

![N-(3,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3142315.png)

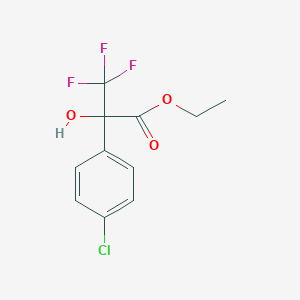
![5-Cyclohexylmethyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B3142342.png)

